molecular formula C20H18Cl2N2O3 B11627549 Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate

Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate

Cat. No.: B11627549
M. Wt: 405.3 g/mol
InChI Key: UGJRYSHJTUDCHA-UHFFFAOYSA-N
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Description

Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound containing a nitrogen atom. The compound is further substituted with ethoxy and carboxylate groups, as well as a dichlorophenylamino moiety. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an ethylation reaction using ethyl iodide and a base such as potassium carbonate.

    Attachment of the Dichlorophenylamino Moiety: The dichlorophenylamino group can be attached via a nucleophilic aromatic substitution reaction, where 3,4-dichloroaniline reacts with the quinoline derivative.

    Formation of the Carboxylate Group: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenylamino moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives and their corresponding oxidized or reduced forms.

Scientific Research Applications

Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-[(3,4-dichlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate: This compound has a pyrimidine core instead of a quinoline core, which may result in different biological activities and chemical reactivity.

    3,4-Dichlorophenethylamine: This compound lacks the quinoline core and the ethoxy and carboxylate groups, making it structurally simpler but potentially less versatile in terms of chemical reactivity and biological activity.

    4-((3,4-Dichlorophenyl)amino)-2-methylquinolin-6-ol: This compound has a hydroxyl group instead of an ethoxy group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and the quinoline core, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H18Cl2N2O3

Molecular Weight

405.3 g/mol

IUPAC Name

ethyl 4-(3,4-dichloroanilino)-6-ethoxyquinoline-3-carboxylate

InChI

InChI=1S/C20H18Cl2N2O3/c1-3-26-13-6-8-18-14(10-13)19(15(11-23-18)20(25)27-4-2)24-12-5-7-16(21)17(22)9-12/h5-11H,3-4H2,1-2H3,(H,23,24)

InChI Key

UGJRYSHJTUDCHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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